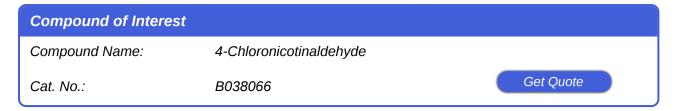


# In-Depth Technical Guide to 4-Chloronicotinaldehyde: Chemical Properties, Structure, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **4-Chloronicotinaldehyde** (CAS No. 114077-82-6). This versatile heterocyclic aldehyde is a key building block in medicinal chemistry and materials science, valued for its role as a precursor to a wide range of functionalized pyridine derivatives.

## **Chemical Properties and Structure**

**4-Chloronicotinaldehyde**, also known as 4-Chloropyridine-3-carboxaldehyde, is a crystalline solid at room temperature.[1] Its structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing chlorine atom and the aldehyde group, combined with the inherent properties of the pyridine ring, confers a unique reactivity profile to the molecule.

## **Physicochemical Properties**

The key physicochemical properties of **4-Chloronicotinaldehyde** are summarized in the table below. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, data for analogous compounds and supplier specifications provide a general profile.



Property	Value	Source(s)
IUPAC Name	4-chloropyridine-3- carbaldehyde	[2]
Synonyms	4-Chloropyridine-3- carboxaldehyde, 4-Chloro-3- formylpyridine	[1]
CAS Number	114077-82-6	[2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> CINO	[1][2]
Molecular Weight	141.56 g/mol	[1][2]
Appearance	White to light yellow powder	[1]
Purity	≥ 97% (typically ≥ 98.5% by HPLC)	[1][3]
Solubility	No specific data available; expected to be slightly soluble in water and soluble in common organic solvents.	
Melting Point	No specific data available.	[3]
Boiling Point	No specific data available.	[3]
Storage	0-8°C, under an inert atmosphere.	[1]

## **Chemical Structure**

The structure of **4-Chloronicotinaldehyde** is fundamental to its reactivity. The aldehyde group is a key site for nucleophilic addition and condensation reactions, while the chlorine atom can be displaced via nucleophilic aromatic substitution, often activated by the electron-withdrawing nature of the pyridine ring and the adjacent aldehyde.



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#### Chemical Structure of 4-Chloronicotinaldehyde

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Caption: 2D structure of 4-Chloronicotinaldehyde.

# **Synthesis and Experimental Protocols**

The primary route for the synthesis of **4-Chloronicotinaldehyde** is through the directed orthometalation (DoM) of a 4-halopyridine followed by formylation. This strategy offers high regioselectivity.

## **General Synthesis Workflow**

The synthesis generally involves the deprotonation of a 4-halopyridine at a position adjacent to the halogen using a strong base, creating a nucleophilic organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent.

Caption: General workflow for the synthesis of **4-Chloronicotinaldehyde**.

## **Representative Experimental Protocol**

## Foundational & Exploratory





The following protocol is a representative procedure based on the methods described by Marsais et al. for the directed lithiation of 4-halopyridines.[4][5]

#### Materials:

- 4-Chloropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
- Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Formate
- Anhydrous Diethyl Ether
- Saturated aqueous Ammonium Chloride (NH<sub>4</sub>Cl) solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Silica Gel for column chromatography

#### Procedure:

- Preparation of the Lithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1 equivalent) in anhydrous THF.
   Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add a solution of LDA or n-BuLi (1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure the formation of the lithiated intermediate.
- Formylation: To the cold suspension of the lithiated species, add anhydrous DMF or ethyl formate (1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for an additional 1-2 hours.
- Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of NH<sub>4</sub>Cl.

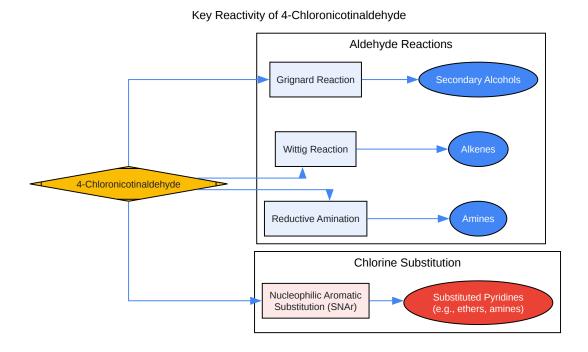


- Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford **4-Chloronicotinaldehyde** as a white to light yellow solid.

# **Reactivity and Applications**

**4-Chloronicotinaldehyde** is a valuable intermediate due to the reactivity of both the aldehyde and the chloro-substituent.





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Caption: Reactivity of **4-Chloronicotinaldehyde**'s functional groups.

- Aldehyde Group: The aldehyde functionality is a versatile handle for chain extension and functionalization. It readily undergoes reactions such as reductive amination to form substituted amines, Wittig reactions to yield alkenes, and additions of organometallic reagents (e.g., Grignard reagents) to produce secondary alcohols.
- Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted pyridine derivatives.
   This reactivity is crucial in the synthesis of pharmaceutical and agrochemical compounds.[1]



## **Spectroscopic Characterization (Predicted)**

While experimental spectra for **4-Chloronicotinaldehyde** are not readily available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

- 4.1. 1H NMR Spectroscopy (Predicted) The 1H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton.
- Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.5-10.5 ppm.
- Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The protons at
  positions 2 and 6 will be doublets, and the proton at position 5 will also be a doublet, with
  coupling constants typical for pyridine systems. The exact chemical shifts will be influenced
  by the electron-withdrawing effects of the chlorine and aldehyde groups.
- 4.2. 13C NMR Spectroscopy (Predicted) The 13C NMR spectrum should display six distinct signals.
- Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically in the range of  $\delta$  185-195 ppm.
- Pyridine Carbons: Five signals corresponding to the pyridine ring carbons. The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogen will have characteristic chemical shifts influenced by their electronic environment.
- 4.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by several key absorption bands.
- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm-1.
- C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm-1 and 2820 cm-1.
- Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm-1 region, characteristic of the pyridine ring.



• C-Cl Stretch: A band in the fingerprint region, typically below 800 cm-1.

# Safety and Handling

**4-Chloronicotinaldehyde** is classified as harmful and an irritant.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate
  personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid
  inhalation of dust and contact with skin and eyes.

This guide provides a foundational understanding of **4-Chloronicotinaldehyde** for its application in research and development. For specific applications, it is recommended to consult the primary literature and perform appropriate reaction optimization and safety assessments.

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